(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-27-17-8-9-18(28-2)21-20(17)24-22(30-21)25(14-15-5-3-11-23-13-15)19(26)10-7-16-6-4-12-29-16/h3-13H,14H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUBZOPRGYADCY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound notable for its complex structure, which includes multiple aromatic systems and functional groups. The presence of a benzo[d]thiazole moiety, a pyridine ring, and a thiophene unit suggests potential biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
| Structural Component | Description |
|---|---|
| Benzo[d]thiazole | A heterocyclic aromatic compound that may contribute to antitumor and antimicrobial activities. |
| Pyridine | A nitrogen-containing ring that can enhance solubility and biological interactions. |
| Thiophene | A five-membered ring containing sulfur, often associated with anti-inflammatory properties. |
The combination of these features indicates that the compound may exhibit diverse biological activities due to potential interactions with various biological targets.
Biological Activity Overview
- Antimicrobial Activity : Compounds similar to (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide have shown promising antimicrobial properties. For instance, thiazole derivatives have been reported to possess significant activity against Mycobacterium tuberculosis and other pathogens .
- Anticancer Potential : The structural features of this compound suggest it may act as an inhibitor of specific cancer-related proteins. For example, thiazole derivatives have been explored as inhibitors of Pin1, a protein implicated in cancer progression .
- Anti-inflammatory Effects : The thiophene component is often linked to anti-inflammatory activities. Compounds containing thiophene rings have demonstrated effectiveness in reducing inflammation in various models .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the functional groups significantly affect the biological activity of compounds similar to (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions can enhance the potency of thiazole derivatives against Plasmodium falciparum, indicating a preference for non-bulky substituents in certain configurations .
- Pyridine Substitution : Substituting the phenyl ring with a pyridine has been shown to maintain or enhance biological activity while improving physicochemical properties .
Case Studies
Several studies have investigated similar compounds to draw insights into the potential efficacy of (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide:
- Thiazole Derivatives Against Mycobacterium tuberculosis :
- Leishmanicidal Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a 4,7-dimethoxybenzo[d]thiazole core, a pyridin-3-ylmethyl group, and a thiophen-2-yl acrylamide side chain. Key comparisons with structurally related compounds include:
Key Observations:
- The 4,7-dimethoxybenzo[d]thiazole in the target compound distinguishes it from chloro- or nitro-substituted analogs, likely improving solubility and metabolic stability .
- The thiophene acrylamide chain may facilitate conjugation and π-stacking, similar to nitrophenyl and cyano-substituted analogs .
Crystallographic and Conformational Insights
and highlight the role of hydrogen bonding and π-stacking in thiazole-based crystals:
- The target compound’s methoxy groups may disrupt crystal packing (vs.
- N—H···N hydrogen bonds observed in thiazole acetamides suggest similar intermolecular interactions in the target compound, stabilizing its conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
